![molecular formula C20H18F3N3OS B2858172 N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 905773-33-3](/img/structure/B2858172.png)

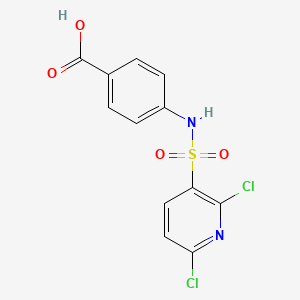

N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which the given compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Cyclization and Synthesis Routes

- Cyclization of Nitroacetamide Derivatives : A study demonstrates the intramolecular cyclization of nitroacetamide derivatives to afford benzofused lactams, providing a novel route to these compounds. This process hints at the versatility of related acetamide compounds in synthesizing complex chemical structures (Fante et al., 2014).

- Pummerer-Type Cyclization : Another research focuses on the synthesis of tetrahydroisoquinolines through Pummerer-type cyclization, highlighting a method for creating structures that could be related to the compound of interest (Toda et al., 2000).

Structural and Property Studies

- Structural Aspects of Amide Derivatives : Research into the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives provides insights into the chemical behavior and potential applications of similar acetamide compounds (Karmakar et al., 2007).

Anticancer and Antimicrobial Activity

- Novel Sulfonamide Derivatives : A study on novel sulfonamide derivatives, including acetamide moieties, shows significant cytotoxic activity against cancer cell lines, suggesting potential for the compound in cancer research (Ghorab et al., 2015).

Synthesis of Derivatives and Analogues

- Synthesis of Polyhydroquinoline Derivatives : Research introducing a novel catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions indicates potential pathways for synthesizing related acetamide derivatives (Goli-Jolodar et al., 2016).

Molecular Docking and Biological Screening

- Design and Synthesis for Anticancer Agents : A study on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives showcases potential anticancer and antimicrobial agents, hinting at the therapeutic applications of similar compounds (Ahmed et al., 2018).

Future Directions

The high binding energy for related compounds suggests further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions in the research and development of “N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” and similar compounds.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme 5-lipoxygenase (5-LOX) . 5-LOX plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.

Mode of Action

The compound binds to 5-LOX with high binding energy , suggesting a strong interaction between the compound and its target. This interaction likely inhibits the activity of 5-LOX, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes.

Biochemical Pathways

By inhibiting 5-LOX, the compound disrupts the leukotriene biosynthesis pathway . This results in a decrease in the production of leukotrienes, which can reduce inflammation and allergic reactions.

Result of Action

The inhibition of 5-LOX and the subsequent reduction in leukotriene production can lead to a decrease in inflammation and allergic responses . This suggests that the compound could potentially be used as an anti-inflammatory or anti-allergic agent.

properties

IUPAC Name |

N-benzyl-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3OS/c21-20(22,23)18-14-8-4-5-9-16(14)26-19(15(18)10-24)28-12-17(27)25-11-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABBTMQPVNYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=CC=C3)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2858099.png)

![2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2858100.png)

![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2858110.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2858112.png)